molecular formula C13H10F3NO3 B2589502 4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone CAS No. 1164564-73-1

4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone

Cat. No.: B2589502
CAS No.: 1164564-73-1
M. Wt: 285.222
InChI Key: CHZODLCWXNEGHA-XFFZJAGNSA-N
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Description

4-Methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone is a synthetic furanone derivative characterized by a methoxy group at position 4, a trifluoromethyl-substituted anilino moiety at position 5, and a conjugated methylene group.

Properties

IUPAC Name

4-methoxy-5-[[4-(trifluoromethyl)phenyl]iminomethyl]furan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-19-10-6-12(18)20-11(10)7-17-9-4-2-8(3-5-9)13(14,15)16/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKNFMTVLPDLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC(=C1)O)C=NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone typically involves the following steps:

  • Formation of the Furanone Core: : The furanone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

  • Introduction of the Aniline Moiety: : The aniline derivative, 4-(trifluoromethyl)aniline, is introduced via a condensation reaction with the furanone core. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired methylene bridge.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group and the furanone core can be oxidized under strong oxidative conditions, leading to the formation of corresponding oxidized products.

  • Reduction: : The compound can be reduced, particularly at the methylene bridge, using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The trifluoromethyl group on the aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nitrating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone exhibit significant anticancer properties. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their metabolic stability and lipophilicity. In studies, derivatives of this compound have shown effectiveness against various cancer cell lines, suggesting potential for development as anticancer agents.

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Studies have demonstrated that it exhibits inhibitory effects against a range of bacteria and fungi. This property can be attributed to the furanone structure, which is known to disrupt microbial cell membranes.

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, enabling the preparation of more complex molecules. For instance, it can be used in the synthesis of novel fluorinated compounds that may possess enhanced pharmacological properties.

Material Science

Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Research indicates that polymers modified with furanone derivatives exhibit enhanced performance characteristics, making them suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of furanone derivatives, including this compound. The results showed that these compounds induced apoptosis in cancer cells and inhibited tumor growth in xenograft models. The study concluded that these furanones could serve as lead compounds for further drug development targeting specific cancer types.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested the efficacy of furanone derivatives against Staphylococcus aureus and Candida albicans. The results indicated that this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Tables

Application Area Description References
Anticancer ActivityInduces apoptosis; inhibits tumor growth ,
Antimicrobial PropertiesEffective against bacteria and fungi ,
Organic SynthesisVersatile building block for complex molecules ,
Polymer ChemistryEnhances thermal stability and mechanical properties ,

Mechanism of Action

The mechanism of action of 4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, potentially inhibiting their activity. The methoxy group and furanone core may also contribute to its overall bioactivity by facilitating interactions with biological membranes and other cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Halogenated Furanones
  • aureus. The bromine atom likely enhances electrophilicity, influencing bacterial adhesion. In contrast, the trifluoromethyl group in the target compound may reduce reactivity while improving membrane permeability due to its hydrophobicity .
Methoxy-Substituted Furanones
  • 4-Methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one (): This compound shares the methoxy group at position 4 but replaces the anilino moiety with a methoxy-epoxide system. Safety data indicate moderate toxicity (GHS Category 4), suggesting that the trifluoromethyl-anilino group in the target compound might alter metabolic pathways and toxicity profiles .
Antibacterial Furanones
  • 4-(4-Methoxybenzyl)-5-methylene-2(5H)-furanone (): Synthesized via Stobbe condensation, this compound exhibited broad-spectrum antibacterial activity against E. coli and S. aureus. The methoxybenzyl group enhances π-π stacking with bacterial enzymes, whereas the target compound’s trifluoromethyl-anilino group may interact differently via hydrophobic or dipole interactions .

Physicochemical and Pharmacological Profiles

Table 1: Comparative Analysis of Key Furanones

Compound Substituents Synthesis Route Bioactivity Key Reference
Target Compound 4-OCH₃, 5-(CF₃-C₆H₄-NH)-CH= Likely multicomponent Unknown (predicted) N/A
4-Bromo-5-(4-methoxyphenyl)-... () 4-Br, 5-(4-OCH₃-C₆H₄) Surface modification Biofilm inhibition
4-(4-Methoxybenzyl)-5-methylene... () 4-OCH₃, 5-(4-OCH₃-C₆H₄-CH₂) Stobbe condensation Antibacterial
Alismanoid A () Natural furanone with hydroxyl groups Plant extraction Anti-pulmonary fibrosis

Key Observations:

Trifluoromethyl vs. Halogens : The CF₃ group offers superior metabolic stability compared to bromine, which may degrade via nucleophilic substitution .

Natural vs. Synthetic: Natural furanones (e.g., alismanoid A) exhibit anti-fibrotic activity, while synthetic analogs focus on antimicrobial or material science applications .

Biological Activity

4-Methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone, a compound characterized by its unique trifluoromethyl and methoxy functional groups, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F3NO3. The compound features a furanone ring, which is known for its diverse biological properties, and the presence of a trifluoromethyl group enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC13H10F3NO3
Molecular Weight299.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, furanones are known to disrupt quorum sensing in bacteria, which is crucial for their virulence and biofilm formation.

  • Mechanism of Action : Furanones interfere with the communication systems of bacteria (quorum sensing), thereby inhibiting their ability to form biofilms and produce virulence factors. This was demonstrated in studies involving Vibrio harveyi, where furanones effectively blocked bioluminescence and gene expression related to virulence factors by inhibiting the LuxR protein .

Anticancer Activity

Research into the anticancer potential of furanone derivatives has shown promising results. Compounds with similar structures have been found to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

  • Case Study : A study evaluated the cytotoxic effects of various furanone derivatives on human cancer cell lines. Results indicated that certain derivatives could significantly reduce cell viability through apoptosis induction .

Neuroprotective Effects

Emerging evidence suggests that compounds like this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.

  • Research Findings : In vitro studies have shown that furanones can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant enzyme activity .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialDisruption of quorum sensing in Vibrio harveyi
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate key signaling pathways involved in cell survival and communication:

  • Quorum Sensing Inhibition : By blocking LuxR-mediated signaling, the compound prevents bacterial communication essential for virulence.
  • Apoptosis Induction : Activation of pro-apoptotic pathways leads to cancer cell death.
  • Oxidative Stress Response : Enhancement of antioxidant defenses contributes to neuroprotection.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 2(5H)-furanone derivatives, and how do they address regioselectivity?

  • Methodology :

  • Tandem Michael Addition-Elimination : Reacting α,β-unsaturated carbonyl compounds with amines or thiols in the presence of a base (e.g., triethylamine) to form substituted furanones. This method requires precise control of reaction stoichiometry and temperature to minimize side reactions .
  • Phosphorylation Reactions : Using phosphoryl chloride (POCl₃) in methylene chloride with amines to introduce functional groups at specific positions, followed by purification via crystallization .
    • Key Considerations : Regioselectivity is influenced by electronic effects of substituents and solvent polarity. For example, electron-withdrawing groups (e.g., trifluoromethyl) direct nucleophilic attack to the α-position of the carbonyl .

Q. How are structural and purity characteristics of this compound validated in academic research?

  • Analytical Techniques :

  • LC-MS/MS : Validates molecular weight and fragmentation patterns. Predicted spectra for related furanones show characteristic peaks at m/z 262.3 (molecular ion) and fragment ions at m/z 195.1 (loss of methoxy group) .
  • ¹H/¹³C NMR : Distinguishes between Z- and E-isomers based on coupling constants (e.g., J = 12 Hz for trans-alkene protons) and chemical shifts of the methylene group .
    • Purity Assessment : HPLC with UV detection (λ = 270–320 nm) is standard, with retention times calibrated against reference standards .

Q. What preliminary biological screening models are used to assess antibacterial activity?

  • In Vitro Assays :

  • Minimum Inhibitory Concentration (MIC) : Tested against Gram-negative (Pseudomonas aeruginosa, Escherichia coli) and Gram-positive (Staphylococcus aureus) pathogens. MIC values for related furanones range from 8–64 µg/mL .
  • Biofilm Inhibition : Quantified via crystal violet staining in microtiter plates. For example, 60 µg/mL of a brominated furanone reduced E. coli biofilm thickness by 55% .

Advanced Research Questions

Q. How does this compound interfere with bacterial quorum sensing (QS) pathways at the molecular level?

  • Mechanistic Insights :

  • LuxR-Type Protein Inhibition : Competes with autoinducers (e.g., AI-1 in Vibrio harveyi) for binding to LuxR transcription factors, reducing DNA promoter affinity. Mobility shift assays confirm reduced LuxR-DNA binding by >50% at 20 µM .
  • Multi-Channel QS Disruption : Blocks all three QS systems in V. harveyi (AI-1, AI-2, CAI-1) by targeting downstream components of the Hfq protein, as shown in bioluminescence assays with luxO mutants .
    • Synergistic Effects : Combined with ciprofloxacin, a 4-fluorophenyl derivative (23e) reduced P. aeruginosa PAO1 viability by 99% in vivo, suggesting enhanced antibiotic penetration via biofilm disruption .

Q. What experimental models are used to evaluate anti-biofilm efficacy in corrosion inhibition?

  • Applied Research Models :

  • Weight Loss Coupon Assays : Exposure of mild steel to Desulfotomaculum orientis in SRB media. A brominated furanone (40 µg/mL) reduced corrosion by 80% over 14 days, validated via SEM surface analysis .
  • Confocal Microscopy : Live/dead staining (SYTO9/propidium iodide) quantifies biofilm viability. For E. coli, 60 µg/mL furanone decreased live cells by 87% .

Q. How can computational methods optimize the design of furanone-based QS inhibitors?

  • In Silico Strategies :

  • Docking Studies : AutoDock Vina predicts binding affinities to LuxR homologs (e.g., LasR in P. aeruginosa). Substituents like 4-(trifluoromethyl)anilino enhance hydrophobic interactions in the ligand-binding pocket .
  • QSAR Modeling : Correlates logP values (1.5–3.2) with biofilm inhibition efficacy. Derivatives with higher hydrophobicity show improved membrane permeability .

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